molecular formula C17H30BrNSn B15374041 (2-Bromopyridin-3-yl)-tributylstannane

(2-Bromopyridin-3-yl)-tributylstannane

Cat. No.: B15374041
M. Wt: 447.0 g/mol
InChI Key: IITVVXMWSTZRJL-UHFFFAOYSA-N
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Description

(2-Bromopyridin-3-yl)-tributylstannane is an organotin compound featuring a 2-bromopyridin-3-yl moiety bonded to a tributylstannane group. Its molecular formula is C₁₇H₃₀BrNSn, with a molecular weight of approximately 446.71 g/mol. This compound is primarily utilized in cross-coupling reactions, such as Stille couplings, where the tributylstannane group acts as a transmetallation agent, enabling the formation of carbon-carbon bonds in organic synthesis . The bromine substituent on the pyridine ring further enhances its reactivity, allowing participation in sequential substitution or metal-catalyzed reactions. Its applications span pharmaceuticals, materials science, and radiochemistry, particularly in the synthesis of radiolabeled compounds (e.g., precursors like ICF15060 in ) .

Properties

Molecular Formula

C17H30BrNSn

Molecular Weight

447.0 g/mol

IUPAC Name

(2-bromopyridin-3-yl)-tributylstannane

InChI

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;

InChI Key

IITVVXMWSTZRJL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The tributylstannane group confers metal-mediated reactivity , enabling cross-coupling reactions, whereas carbamate and pivalamide derivatives are typically inert in such contexts. These analogs are more commonly used as protected intermediates in amine synthesis .
  • Molecular Weight : The tin atom significantly increases the molecular weight of (2-Bromopyridin-3-yl)-tributylstannane (~446 g/mol) compared to carbamate (~273 g/mol) and pivalamide (~257 g/mol) derivatives, influencing solubility and handling requirements.
  • Stability : Tributylstannanes are generally air- and moisture-sensitive , requiring inert storage conditions, while carbamates and pivalamides exhibit greater stability under ambient conditions .

Comparison with Other Tributylstannane Compounds

Reactivity in Radical Reactions

Tributylstannanes are widely used in radical chain reactions , often facilitating halogen abstraction. However, the pyridine ring in (2-Bromopyridin-3-yl)-tributylstannane introduces unique electronic effects:

  • Reaction Yields : demonstrates challenges in reactions involving tributylstannane and brominated anilides, where low yields (e.g., 35% for imine formation) suggest steric or electronic hindrance from aromatic systems . This contrasts with higher yields observed in simpler alkyl-stannane reactions.

Industrial and Radiochemical Use

  • Radiolabeling : (2-Bromopyridin-3-yl)-tributylstannane serves as a precursor for iodine-labeled compounds (e.g., [¹³¹I]ICF15002), leveraging the bromine atom as a leaving group for isotopic exchange .
  • Cost Considerations: While exact pricing data is unavailable for the stannane derivative, the presence of tin and specialized synthetic routes likely renders it more expensive than non-metallic analogs like carbamates or pivalamides .

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